molecular formula C28H25N3O2S B2667466 N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866864-72-4

N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2667466
CAS No.: 866864-72-4
M. Wt: 467.59
InChI Key: MWDYSXSLYSHIMT-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

New derivatives involving similar structural frameworks have been synthesized to explore the chemical reactivity and potential applications in medicinal chemistry. For instance, the synthesis of thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidines and related heterocyclic compounds from activated nitriles showcases the versatility of such structures in generating polyfunctionally substituted heterocycles, which could serve as key intermediates in pharmaceutical development (Elian, Abdelhafiz, & Abdelreheim, 2014).

Radiosynthesis for Imaging

Certain pyrazolo[1,5-a]pyrimidineacetamides, structurally similar to the compound , have been synthesized and labeled with fluorine-18 for use in positron emission tomography (PET) imaging. This highlights the compound's potential in the development of diagnostic tools for neuroinflammation and other brain disorders (Dollé et al., 2008).

Catalyst-Free Synthesis

Research has demonstrated a catalyst-free, efficient synthesis method for creating diverse functionalized heterocycles, such as 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. These methodologies emphasize green chemistry principles and the compound's role in facilitating the synthesis of potentially bioactive molecules (Brahmachari & Nayek, 2017).

Analgesic and Anti-inflammatory Activities

Compounds structurally related to "N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide" have been investigated for their analgesic and anti-inflammatory activities. Such studies contribute to the understanding of their potential therapeutic applications and the design of new drugs (Rajanarendar et al., 2012).

Anticonvulsant Agents

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents illustrates the therapeutic potential of compounds within this chemical space. These studies include synthesis, docking, and pharmacological evaluation, underscoring the importance of such compounds in developing new treatments for epilepsy (Severina et al., 2020).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-8-10-20(11-9-17)26-30-27-23(15-21-6-4-5-7-24(21)33-27)28(31-26)34-16-25(32)29-22-13-18(2)12-19(3)14-22/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDYSXSLYSHIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.